
(2-Chlorophenyl)(4-methoxy-2-methylphenyl)methanamine
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of (2-Chlorophenyl)(4-methoxy-2-methylphenyl)methanamine is characterized by the presence of a chlorophenyl group, a methoxy-methylphenyl group, and a methanamine moiety . The chemical formula is C15H16ClNO, and it has a molecular weight of 261.75 .Physical And Chemical Properties Analysis
The physical and chemical properties of (2-Chlorophenyl)(4-methoxy-2-methylphenyl)methanamine include a molecular weight of 261.75 and a chemical formula of C15H16ClNO . Additional properties such as melting point, boiling point, and density were not found in the available resources .Applications De Recherche Scientifique
Anticancer Drug Research
Studies have identified compounds with chlorophenyl and methoxyphenyl groups showing potential in anticancer drug development due to their selective cytotoxicity towards tumor cells and reduced toxicity towards normal cells. For example, compounds within the 3-styrylchromones and 3-styryl-2H-chromenes groups have demonstrated high tumor specificity with minimal keratinocyte toxicity. Such compounds induce apoptotic cell death in cancer cells, possibly by modulating specific cellular pathways like the glycerophospholipid pathway. The structural optimization of these compounds aims to enhance their anticancer efficacy while minimizing adverse effects on healthy cells (Sugita et al., 2017).
Environmental Impact and Toxicology
Chlorophenols, including compounds structurally related to (2-Chlorophenyl)(4-methoxy-2-methylphenyl)methanamine, have been extensively studied for their environmental impact and toxicology. These compounds, often resulting from pesticide degradation, exhibit moderate to considerable toxicity towards aquatic life and may pose risks to human health through accumulation in the environment. Research into the fate, behavior, and toxic effects of chlorophenols in aquatic environments is crucial for understanding their environmental impact and for developing strategies to mitigate their adverse effects (Krijgsheld & Gen, 1986).
Propriétés
IUPAC Name |
(2-chlorophenyl)-(4-methoxy-2-methylphenyl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClNO/c1-10-9-11(18-2)7-8-12(10)15(17)13-5-3-4-6-14(13)16/h3-9,15H,17H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFVMDLXWNUANBF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC)C(C2=CC=CC=C2Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Chlorophenyl)(4-methoxy-2-methylphenyl)methanamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(1,1-Dioxo-1lambda*6*-[1,2]thiazinan-2-yl)-acetic acid](/img/structure/B1451757.png)
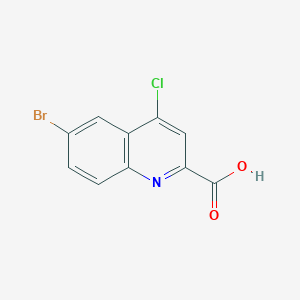
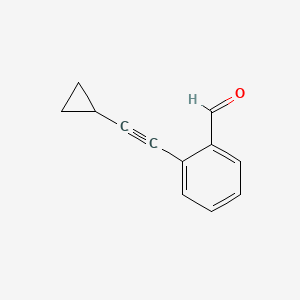
![2-{1,4-dimethyl-3,6-dioxo-1H,2H,3H,6H,7H-pyrazolo[3,4-b]pyridin-5-yl}acetic acid](/img/structure/B1451763.png)

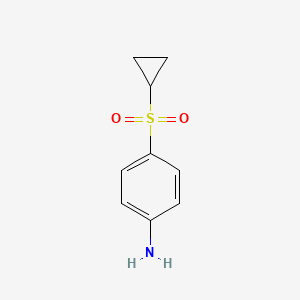
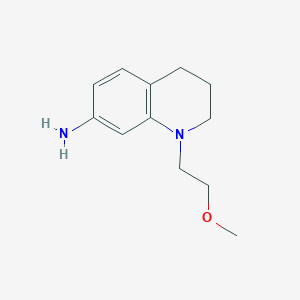
![methyl (2E)-3-(dimethylamino)-2-{(4Z)-4-[(dimethylamino)methylene]-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl}acrylate](/img/structure/B1451770.png)

![7-Chloro-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B1451773.png)
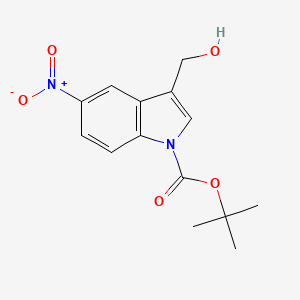

![N-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}ethyl)benzamide](/img/structure/B1451776.png)